molecular formula C5H9ClO3 B1294514 3-Chloro-2-hydroxypropyl acetate CAS No. 24573-30-6

3-Chloro-2-hydroxypropyl acetate

Cat. No. B1294514
CAS RN: 24573-30-6
M. Wt: 152.57 g/mol
InChI Key: NNIBUEQIBYRALP-UHFFFAOYSA-N
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Patent
US04492794

Procedure details

A suspension of epichlorhydrin (27.8 g) and sodium acetate (12.3 g) in acetic acid (36 g) is heated at 50°-55° C. for 8 hours. The reaction mixture is allowed to stand overnight and concentrated in vacuum. The residue is neutralized with aqueous sodium hydrogencarbonate and shaken with ether. The ethereal layer is dried over anhydrous sodium sulfate and concentrated in vacuum. The residue is distilled in vacuum to give 1-acetoxy-3-chloro-2-propanol (30 g) as an oil boiling at 115°-116° C./13 mm Hg. The yield is 65.4%.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)[Cl:2].[C:6]([O-:9])(=[O:8])[CH3:7].[Na+]>C(O)(=O)C>[C:6]([O:9][CH2:4][CH:3]([OH:5])[CH2:1][Cl:2])(=[O:8])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
27.8 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
12.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
36 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
shaken with ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 50°-55° C. for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal layer is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OCC(CCl)O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 65.4%
YIELD: CALCULATEDPERCENTYIELD 131.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.